N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic compound that belongs to the class of acetamides and features a unique combination of triazole and tetrazole moieties. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in various therapeutic areas.
The compound can be synthesized through various chemical methods, as detailed in the synthesis analysis section. It is not widely available commercially, which necessitates its synthesis in laboratory settings for research purposes.
This compound is classified under:
The synthesis of N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide can be achieved through several key steps:
The reactions typically require controlled conditions such as temperature and pH adjustments to optimize yields. Solvent choice and purification techniques like chromatography are crucial for isolating the final product.
The molecular structure of N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H22N6O |
| Molecular Weight | 306.38 g/mol |
| IUPAC Name | N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide |
| Canonical SMILES | CC(C)N1C=NN=C1C(=O)N(C(=O)C)C2CCCCC2 |
| InChI Key | (to be determined upon synthesis) |
The structural data indicates a complex arrangement of nitrogen-containing heterocycles which may contribute to its biological activity.
N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions:
Each reaction type requires specific conditions such as temperature, solvent systems, and catalysts to achieve optimal yields and selectivity.
The mechanism of action for N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is hypothesized to involve:
Further studies would be necessary to elucidate the exact pathways involved and quantify its efficacy in biological systems.
The compound's physical properties include:
Key chemical properties may include:
Further characterization techniques such as NMR spectroscopy and mass spectrometry would provide additional insights into its structure and purity.
N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide holds potential applications in:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2